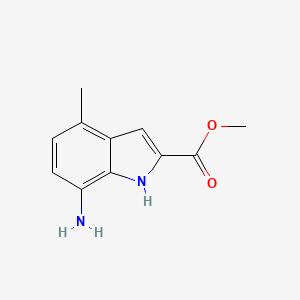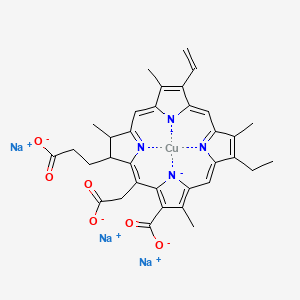
(7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium is a complex organometallic compound It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium typically involves the following steps:
Porphyrin Core Synthesis: The porphyrin core is synthesized through a condensation reaction of pyrrole and an aldehyde under acidic conditions.
Functional Group Modification: The carboxy and carboxymethyl groups are introduced through subsequent reactions involving carboxylation and alkylation.
Final Product Formation: The trisodium salt form is obtained by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Purification steps such as recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl and ethyl groups.
Reduction: Reduction reactions can occur at the carboxyl groups, converting them to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and alkanes are common products.
Substitution: The products depend on the substituents introduced, such as halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound is used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Sensing: It serves as a sensor for detecting metal ions due to its ability to form complexes.
Biology
Enzyme Mimicry: The compound mimics the activity of natural enzymes, making it useful in biochemical studies.
Drug Delivery: It is explored as a carrier for delivering drugs to specific targets in the body.
Medicine
Photodynamic Therapy: The compound is investigated for its potential in photodynamic therapy for cancer treatment.
Antimicrobial Agents: It shows promise as an antimicrobial agent due to its ability to generate reactive oxygen species.
Industry
Material Science: The compound is used in the development of advanced materials such as conductive polymers and nanomaterials.
Environmental Applications: It is employed in environmental remediation processes to remove pollutants.
Wirkmechanismus
The compound exerts its effects through several mechanisms:
Catalysis: It acts as a catalyst by providing a reactive site for chemical reactions, lowering the activation energy.
Complex Formation: It forms complexes with metal ions, which can then participate in various biochemical and chemical processes.
Photodynamic Activity: Upon exposure to light, the compound generates reactive oxygen species that can damage cellular components, making it effective in photodynamic therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid, Zincate, trisodium
- (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid, Ferrate, trisodium
Uniqueness
The uniqueness of (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid,Cuprate,trisodium lies in its specific metal ion (copper) and the resulting properties. The copper ion imparts unique catalytic and photodynamic properties that are not observed in its zincate or ferrate counterparts.
Eigenschaften
Molekularformel |
C34H31CuN4Na3O6-2 |
|---|---|
Molekulargewicht |
724.1 g/mol |
IUPAC-Name |
trisodium;18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate;copper |
InChI |
InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;;3*+1/p-5 |
InChI-Schlüssel |
YKCWYYUZRLTDJY-UHFFFAOYSA-I |
Kanonische SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13657730.png)
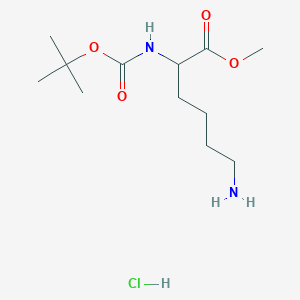

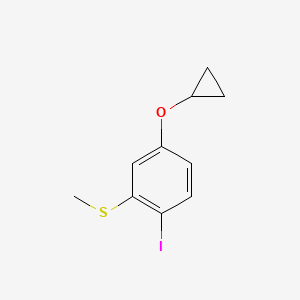

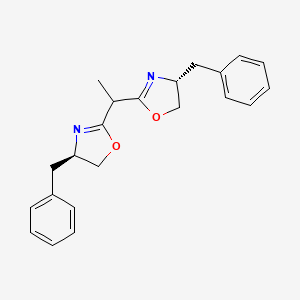




![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
